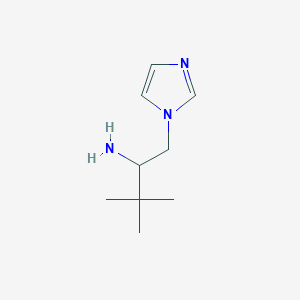

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-imidazol-1-yl-3,3-dimethylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-9(2,3)8(10)6-12-5-4-11-7-12/h4-5,7-8H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMYOBPKNFXLIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1C=CN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401808 |

Source

|

| Record name | 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845290-87-1 |

Source

|

| Record name | 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is strategically designed around three core transformations: the α-halogenation of a commercially available ketone, nucleophilic substitution with imidazole, and a final reductive amination to furnish the target primary amine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and includes critical insights into reaction optimization and characterization. The guide is structured to serve as a practical resource for laboratory execution and further derivatization studies.

Introduction and Strategic Overview

This compound[1] is a chiral amine that incorporates both a sterically demanding tert-butyl group and a versatile imidazole moiety. The imidazole ring is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[2][3] The target molecule, therefore, represents a key starting material for the synthesis of novel pharmaceutical candidates.

The synthetic approach detailed herein is designed for efficiency and scalability, proceeding through well-established and reliable chemical transformations. The core strategy involves a three-step sequence starting from 3,3-dimethyl-2-butanone (pinacolone).

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The primary amine can be installed via the reduction of an oxime or through direct reductive amination of a ketone precursor. This key ketone intermediate, 3,3-dimethyl-1-(1H-imidazol-1-yl)butan-2-one, is formed by the nucleophilic substitution of an α-haloketone with imidazole. The α-haloketone, in turn, is readily accessible from pinacolone. This disconnection strategy forms the basis of our forward synthesis.

Caption: Retrosynthetic analysis of the target amine.

Overall Synthetic Workflow

The forward synthesis is executed in three distinct stages, beginning with the preparation of the key electrophile, followed by the introduction of the imidazole heterocycle, and culminating in the formation of the target amine.

Caption: Overall three-step synthesis pathway.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one

The synthesis begins with the α-bromination of 3,3-dimethyl-2-butanone (pinacolone). This reaction proceeds via an enol or enolate intermediate, with the acid catalyst facilitating enol formation.[4] Bromine then acts as the electrophile to install the bromine atom at the α-carbon. Methanol is a suitable solvent for this transformation.[5]

Protocol:

-

To a solution of 3,3-dimethyl-2-butanone (1.0 eq) in methanol, add a catalytic amount of 48% aqueous hydrobromic acid at 0 °C.

-

Slowly add bromine (1.0 eq) dropwise, ensuring the reaction temperature is maintained below 10 °C.[5]

-

Stir the mixture at room temperature until the characteristic red color of bromine dissipates, indicating consumption.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-bromo-3,3-dimethylbutan-2-one. This product is often used in the next step without further purification.[6]

Step 2: Synthesis of 3,3-Dimethyl-1-(1H-imidazol-1-yl)butan-2-one

This step involves the N-alkylation of imidazole with the previously synthesized α-bromoketone. Imidazole acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction.[2] A mild base like potassium carbonate is used to neutralize the HBr generated during the reaction and to deprotonate the imidazole, enhancing its nucleophilicity. Acetone is an excellent solvent choice due to its polarity and ability to dissolve the reactants.[7][8]

Protocol:

-

In a round-bottom flask, suspend imidazole (1.0 eq) and potassium carbonate (1.1 eq) in acetone.

-

Add a solution of crude 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in acetone dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel or by extraction with a nonpolar solvent like boiling hexane to yield pure 3,3-dimethyl-1-(1H-imidazol-1-yl)butan-2-one.[7]

Step 3: Synthesis of this compound

The final step is the conversion of the ketone to the target primary amine. This can be achieved via several reductive amination strategies.[9] A reliable two-step method involves the formation of an oxime intermediate, followed by its reduction. This method avoids the challenges of direct amination with ammonia and often provides cleaner products.

Protocol:

-

Part A: Oxime Formation

-

Dissolve 3,3-dimethyl-1-(1H-imidazol-1-yl)butan-2-one (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine to the solution.

-

Stir the mixture at room temperature or gentle heat until TLC analysis indicates complete conversion of the ketone to the oxime.

-

Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude oxime, which can be used directly in the next step.

-

-

Part B: Reduction of the Oxime

-

Dissolve the crude oxime in a suitable solvent, typically methanol or ethanol.

-

Add a hydrogenation catalyst, such as Raney Nickel (slurry in water) or Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi).

-

Monitor the reaction for hydrogen uptake. Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

-

Summary of Reaction Parameters

The following table summarizes the key reagents and typical conditions for the synthesis.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Typical Yield |

| 1 | α-Bromination | 3,3-Dimethyl-2-butanone | Br₂, HBr (cat.) | Methanol | >90% (crude) |

| 2 | Imidazole Alkylation | 1-Bromo-3,3-dimethylbutan-2-one, Imidazole | K₂CO₃ | Acetone | 70-85% |

| 3 | Reductive Amination | 3,3-Dimethyl-1-(1H-imidazol-1-yl)butan-2-one | 1. NH₂OH·HCl2. H₂, Raney Ni | Ethanol/Methanol | 60-75% (over 2 steps) |

Conclusion

This guide outlines a reliable and well-documented three-step synthetic pathway for the preparation of this compound. By leveraging fundamental organic reactions including α-halogenation, nucleophilic substitution, and reductive amination, this methodology provides a clear and reproducible route to a valuable building block for drug discovery and development. The detailed protocols and mechanistic insights serve as a practical resource for researchers in the field.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-phenylbutan-2-one. Retrieved from [Link]

-

Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?. Retrieved from [Link]

- Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.

- Gulea, A., et al. (n.d.). Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. MD4505C1.

-

ChemSynthesis. (2025). tert-butyl 2-(1H-imidazol-4-yl)ethylcarbamate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]

- NIH National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. PubMed Central.

- Google Patents. (n.d.). Process for synthesizing 3,3-dimethyl-2-butanone. CN101289376A.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Developing Drugs.

- ResearchGate. (n.d.).

- NIH National Center for Biotechnology Information. (n.d.). tert-Butyl [3-(1H-imidazol-1-yl)

- NIH National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.

- NIH National Center for Biotechnology Information. (n.d.). Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1h-indazole-3-carboxamido)

- NIH National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. PubChem.

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.

- PubMed. (n.d.). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025).

- PubMed. (2020).

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Request PDF.

- Organic Chemistry Portal. (2004).

Sources

- 1. biosynth.com [biosynth.com]

- 2. longdom.org [longdom.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-bromo-3-methyl-2-butanone? | Filo [askfilo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]

physicochemical properties of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Introduction

This compound is a molecule of interest within contemporary chemical and pharmaceutical research. As an imidazole derivative, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities and presence in key biomolecules, such as the amino acid histidine.[1] The unique electronic and chemical properties of the imidazole ring, coupled with the structural features of the substituted butane chain, make a thorough understanding of its physicochemical profile essential for its application in drug discovery and development.[2]

This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document elucidates the scientific rationale behind property measurement, offers detailed experimental protocols for their determination, and discusses the implications of these properties for researchers, scientists, and drug development professionals. We will explore the compound's identity, key physicochemical parameters, stability profile, and spectroscopic characteristics, grounding our discussion in authoritative methodologies and established scientific principles.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 845290-87-1 | [3] |

| Molecular Formula | C₉H₁₇N₃ | [3][4] |

| Molecular Weight | 167.25 g/mol | [3] |

| SMILES | CC(C)(C)C(CN1C=CN=C1)N | [3][4] |

| InChIKey | LBMYOBPKNFXLIA-UHFFFAOYSA-N | [4] |

Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Properties: A Quantitative Summary

The behavior of a molecule in biological and chemical systems is governed by its physicochemical properties. These parameters influence everything from solubility and absorption to target binding and toxicity.[5] While extensive experimental data for this specific molecule is not publicly available, we present predicted values alongside a discussion of their significance.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| pKa₁ (Amine) | ~9.5 - 10.5 | Governs ionization state, solubility, and receptor interactions. |

| pKa₂ (Imidazole) | ~6.5 - 7.2 | Influences charge at physiological pH, affecting permeability and binding. |

| logP | 0.8 | Indicates lipophilicity, impacting absorption, distribution, and metabolism.[4] |

| Aqueous Solubility | pH-dependent | Crucial for formulation, dissolution, and bioavailability.[6] |

Ionization State: pKa Determination

The acid dissociation constant (pKa) is a critical parameter that defines the extent of ionization of a molecule at a given pH. This compound possesses two basic centers: the primary amine and the imidazole ring.

-

Primary Amine: The primary amine is expected to have a pKa in the range of 9.5-10.5, typical for such functional groups.[7] At physiological pH (~7.4), it will be predominantly protonated (positively charged).

-

Imidazole Ring: The imidazole ring is amphoteric.[8] The relevant pKa for its basic character (protonation of the sp² nitrogen) is typically around 7.0.[9] This means that at physiological pH, a significant fraction of the imidazole ring will also exist in its protonated, cationic form.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[10] The method involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Purging the water with argon or nitrogen is crucial to prevent dissolved CO₂ from interfering with the titration of basic groups.[10]

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

-

Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate both the amine and imidazole moieties.

-

Titration: Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely identified from the maxima of the first derivative of the titration curve (ΔpH/ΔV) or the zero crossings of the second derivative (Δ²pH/ΔV²).[10]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: logP Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A predicted XlogP of 0.8 for this compound suggests it is relatively hydrophilic.[4]

Experimental Protocol: OECD 107 Shake-Flask Method for logP Determination

The shake-flask method is the classical and most reliable method for determining logP values.[11][12] It directly measures the partitioning of a substance between n-octanol and water at equilibrium. This method is suitable for compounds with expected logP values between -2 and 4.[13]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

-

Sample Preparation: Prepare a stock solution of the test compound in n-octanol.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the n-octanol stock solution with the pre-saturated water at a defined volume ratio.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required should be determined in preliminary experiments. Vigorous shaking can lead to emulsion formation, which must be avoided; gentle, prolonged agitation is preferred.

-

Phase Separation: Separate the two phases. Centrifugation is required to ensure a clean separation, especially if any micro-emulsions are present.[12]

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different starting concentrations and phase volume ratios.[12]

Caption: Workflow for logP determination via the OECD 107 Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[14] For an ionizable compound like this one, solubility is highly pH-dependent. Due to the presence of two basic groups, the solubility is expected to be significantly higher at acidic pH where the molecule is fully protonated and exists as a salt.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility measures the saturation concentration of a compound in a solvent at equilibrium and is considered the "true" solubility.[15] This is distinct from kinetic solubility, which is often measured in high-throughput screens.[16]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials. The use of solid material is critical, as its crystal form can influence solubility.[15]

-

Solvent Addition: To each vial, add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, or buffers at pH 2 and pH 9 to assess pH-dependency).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[6][17]

-

Sample Processing: After incubation, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Take a precise aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

-

Reporting: Report the solubility in units such as µg/mL or µM for each pH condition tested.

Caption: Workflow for determining thermodynamic aqueous solubility.

Chemical Stability: Forced Degradation Studies

Assessing the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH (International Council for Harmonisation).[18] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used for accelerated stability testing.[19] The goal is to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[20][21]

General Protocol: Forced Degradation (Stress Testing)

A typical forced degradation study exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress.[18][22] The target degradation is generally 5-20%, as this provides sufficient degradants for analysis without being overly destructive.[20]

Methodology:

-

Acid/Base Hydrolysis:

-

Dissolve the compound in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).

-

Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

At time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with PDA or MS detection).

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature, typically for a shorter duration (e.g., up to 24 hours) due to rapid reaction kinetics.[20]

-

Analyze samples at appropriate time points.

-

-

Thermal Degradation:

-

Expose the solid compound (dry heat) and a solution of the compound (wet heat) to elevated temperatures (e.g., 70-80°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose solid and solution samples to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).[19]

-

Maintain a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and control samples.

-

Caption: Workflow for a comprehensive forced degradation study.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a compound. While specific spectra for this molecule require experimental acquisition, the expected features can be predicted based on its constituent functional groups.

Predicted Spectroscopic Data

| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Imidazole H-2 | δ ~7.7 ppm (singlet)[23] |

| Imidazole H-4, H-5 | δ ~7.1 ppm (singlets or doublets)[23] | |

| -CH(N)- | δ ~3.5-4.0 ppm (multiplet) | |

| -CH₂-N(imidazole) | δ ~4.0-4.5 ppm (multiplet) | |

| -NH₂ | δ ~1.5-3.0 ppm (broad singlet) | |

| -C(CH₃)₃ (tert-butyl) | δ ~0.9-1.1 ppm (singlet) | |

| ¹³C NMR | Imidazole C=N | δ ~135-145 ppm |

| Imidazole C-H | δ ~115-130 ppm | |

| Aliphatic -CH(N)- | δ ~55-65 ppm | |

| Aliphatic -CH₂- | δ ~50-60 ppm | |

| Aliphatic -C(CH₃)₃ | δ ~30-35 ppm (quaternary), ~25-30 ppm (methyls) | |

| FTIR | N-H Stretch (amine) | 3300-3500 cm⁻¹ (medium) |

| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ (strong) | |

| C=N Stretch (imidazole) | 1580-1650 cm⁻¹ (medium)[24] | |

| N-H Bend (amine) | 1590-1650 cm⁻¹ (medium) |

Note: Predicted NMR shifts are highly dependent on the solvent used (e.g., DMSO-d₆, CDCl₃). Protonation of the imidazole ring or the amine will cause significant downfield shifts in the signals of adjacent protons and carbons.[25]

Conclusion

The define its potential behavior in both chemical and biological systems. It is characterized as a relatively hydrophilic, dibasic compound whose aqueous solubility and lipophilicity are strongly influenced by pH. The provided protocols for determining pKa, logP, solubility, and stability offer a robust framework for researchers to generate the precise experimental data needed to advance their work. A comprehensive understanding of these properties is not merely an academic exercise; it is a prerequisite for successful formulation, accurate interpretation of biological data, and the overall progression of any research program involving this molecule.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc. [Link]

-

Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. [Link]

-

Forced Degradation Testing. (n.d.). SGS Denmark. [Link]

-

A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. (2018, May). ResearchGate. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). National Institutes of Health (NIH). [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

-

Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (n.d.). ResearchGate. [Link]

-

Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020, February 25). ACS Publications. [Link]

-

Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014, December 17). Oxford Academic. [Link]

-

potentiometric titration of some imidazole derivatives in nonaqueous solvent. (n.d.). DergiPark. [Link]

-

1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. (n.d.). ResearchGate. [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. [Link]

-

Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. (2025, August 10). ResearchGate. [Link]

-

Mdmb-inaca. (n.d.). PubChem. [Link]

-

Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

-

From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017, April 10). National Institutes of Health (NIH). [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

1-Imidazol-1-yl-2-methylbutan-2-amine. (n.d.). PubChem. [Link]

-

This compound dihydrochloride. (n.d.). [Link]

-

Imidazole. (n.d.). PubChem. [Link]

-

(2S)-3,3-dimethylbutan-2-amine. (n.d.). PubChem. [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). National Institutes of Health (NIH). [Link]

-

CAS#:31519-55-8 | (S)-3,3-dimethylbutan-2-amine hydrochloride. (2025, October 12). Chemsrc. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

2,3-Dimethylbutan-2-amine. (n.d.). PubChem. [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2025, August 6). ResearchGate. [Link]

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025, March 21). National Institutes of Health (NIH). [Link]

-

Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025, June 20). Biological and Molecular Chemistry. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). National Institutes of Health (NIH). [Link]

Sources

- 1. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolmolchem.com [biolmolchem.com]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - this compound (C9H17N3) [pubchemlite.lcsb.uni.lu]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. enfo.hu [enfo.hu]

- 14. researchgate.net [researchgate.net]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Forced Degradation Testing | SGS Denmark [sgs.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resolvemass.ca [resolvemass.ca]

- 21. ijcrt.org [ijcrt.org]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine mechanism of action

The structural features of this compound strongly indicate that its primary mechanism of action is the inhibition of lanosterol 14-alpha-demethylase (CYP51) in the fungal ergosterol biosynthesis pathway. This guide has detailed the proposed molecular interactions and the resulting cellular consequences. The provided experimental protocols offer a clear and robust strategy for the empirical validation of this hypothesis. Further investigation into the selectivity of this compound for fungal CYP51 over its human homolog will be a critical step in its development as a potential therapeutic agent. [12][14][15][16][17]

References

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]

-

Ergosterol biosynthetic pathway in filamentous fungi. Ergosterol is... ResearchGate. [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

-

Ergosterol biosynthesis pathway in Aspergillus fumigatus. ScienceDirect. [Link]

-

Ergosterol Biosynthesis. Creative Biolabs. [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ScienceDirect. [Link]

-

Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. PubMed. [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC - NIH. [Link]

-

Potential dual inhibition of SE and CYP51 by eugenol conferring inhibition of Candida albicans: Computationally curated study with experimental validation. PubMed. [Link]

-

Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. MDPI. [Link]

-

Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC - PubMed Central. [Link]

-

Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. ACS Publications. [Link]

-

(PDF) Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. ResearchGate. [Link]

-

CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PMC - NIH. [Link]

-

Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. MDPI. [Link]

-

CYP51 is the functional target by which imidazole antifungals enhance... ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]

-

CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. PubMed Central. [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ASM Journals. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. davidmoore.org.uk [davidmoore.org.uk]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Novel Imidazole Derivative

The imidazole ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous natural products and clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery. This guide delves into the specific, yet largely unexplored, compound This compound . While direct extensive biological data for this molecule is nascent, its structural features, rooted in the versatile imidazole family, provide a strong foundation for predicting its bioactivity and charting a course for future investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications and providing robust experimental frameworks to validate these hypotheses.

Molecular Architecture and Physicochemical Landscape

The structure of this compound combines a polar, aromatic imidazole ring with a sterically hindered and lipophilic tert-butyl group, and a primary amine, suggesting a molecule with a nuanced profile of solubility and membrane permeability.

| Chemical Attribute | Value | Source |

| Molecular Formula | C₉H₁₇N₃ | [4] |

| Molecular Weight | 167.25 g/mol | [4] |

| SMILES | CC(C)(C)C(CN1C=CN=C1)N | [4] |

| CAS Number | 845290-87-1 | [4] |

The presence of the primary amine and the imidazole nitrogens suggests the molecule can act as a hydrogen bond donor and acceptor, a critical feature for target binding.[5] The bulky tert-butyl group may play a role in orienting the molecule within a binding pocket and could influence its metabolic stability.

The Imidazole Core: A Predictor of Diverse Biological Activity

The imidazole moiety is a well-established pharmacophore, conferring a wide array of biological activities.[6][7][8] This extensive history allows us to infer a probable spectrum of activities for this compound.

Anticipated Anticancer Properties

Imidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including enzyme inhibition and DNA interaction.[5][9]

-

Kinase Inhibition: The imidazole scaffold is present in several kinase inhibitors.[7] The nitrogen atoms can act as key hydrogen bond acceptors in the hinge region of kinase active sites. The specific substitution pattern of this compound could be explored for its potential to inhibit kinases involved in cancer signaling pathways.

-

DNA Binding: Certain imidazole-containing compounds can intercalate with DNA or bind in the minor groove, leading to cell cycle arrest and apoptosis.[5] While the subject molecule is not a classical intercalator, its cationic potential at physiological pH could facilitate electrostatic interactions with the phosphate backbone of DNA.

Potential as an Antimicrobial Agent

The imidazole ring is the cornerstone of azole antifungals (e.g., clotrimazole, miconazole) and some antibacterial agents (e.g., metronidazole).[2][7]

-

Antifungal Activity: Azole antifungals typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. The nitrogen at position 3 of the imidazole ring is key to this interaction, coordinating with the heme iron of the cytochrome P450 enzyme. It is plausible that this compound could exhibit similar activity.

-

Antibacterial Activity: Nitroimidazoles are effective against anaerobic bacteria. While our subject molecule lacks the nitro group, the imidazole core itself can be a starting point for developing novel antibacterial agents.[10]

Neurological and Receptor Modulation Activity

The imidazole ring is a component of histamine and is found in compounds targeting various receptors in the central nervous system. The general description of this compound as a ligand that can bind to receptors and ion channels as an agonist or antagonist supports this potential.[4]

Proposed Experimental Workflows for Biological Profiling

To systematically investigate the biological potential of this compound, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.

Workflow for Anticancer Activity Screening

This workflow outlines the initial steps to determine if the compound has cytotoxic or cytostatic effects on cancer cell lines.

Caption: Workflow for anticancer activity screening.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Workflow for Antimicrobial Susceptibility Testing

This workflow is designed to assess the compound's ability to inhibit the growth of key bacterial and fungal pathogens.

Sources

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. jchemrev.com [jchemrev.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Imidazole Derivatives on U-87 MG Glioblastoma Cell Lines via TrxR1, GST and GR, Antimicrobial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. In the absence of readily available experimental spectra in public databases, this document serves as a predictive blueprint, leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By dissecting the molecule's structural components—a primary amine, a bulky tert-butyl group, and an imidazole ring—we can forecast the characteristic signals and fragmentation patterns. This guide is designed to aid researchers in the identification, characterization, and quality control of this and structurally related compounds, providing a foundational understanding of its spectroscopic signature.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₇N₃, Molar Mass: 167.25 g/mol ) is a molecule of interest in medicinal chemistry and ligand design. Its structural features, including a chiral center at the second carbon, a primary amine, and a heterocyclic imidazole ring, give rise to a distinct spectroscopic profile. Understanding this profile is paramount for confirming its synthesis and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole ring, the aliphatic chain, the amine group, and the tert-butyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.5 | s | 1H | H-2 (imidazole) | The proton at the 2-position of the imidazole ring is the most deshielded due to the influence of two adjacent nitrogen atoms. |

| ~ 7.0 | s | 1H | H-4 (imidazole) | Imidazole protons typically appear in the aromatic region, with distinct chemical shifts for each position.[1][2] |

| ~ 6.8 | s | 1H | H-5 (imidazole) | The chemical shifts of imidazole protons can be influenced by solvent and concentration.[3] |

| ~ 4.0 - 4.2 | m | 2H | -CH₂- (imidazole-CH₂) | These protons are adjacent to the imidazole ring and will be deshielded. The multiplicity will be complex due to coupling with the vicinal CH proton. |

| ~ 3.0 - 3.2 | m | 1H | -CH- (amine) | This methine proton is adjacent to the amine group and the methylene group, leading to a complex multiplet. |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[4] |

| ~ 0.9 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region.[5] |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~ 138 | C-2 (imidazole) | The carbon at the 2-position of the imidazole ring is the most deshielded. |

| ~ 128 | C-4 (imidazole) | The chemical shifts for the imidazole carbons are characteristic of this heterocyclic ring.[6][7] |

| ~ 119 | C-5 (imidazole) | |

| ~ 60 | -CH- (amine) | The carbon bearing the amine group will be in the aliphatic region, shifted downfield by the nitrogen. |

| ~ 50 | -CH₂- (imidazole-CH₂) | The methylene carbon is deshielded by the adjacent imidazole ring. |

| ~ 34 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 27 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group will give a single, intense signal. |

NMR Experimental Protocol

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-200 ppm.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrations of its amine, imidazole, and aliphatic moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3250 | Medium, two bands | N-H stretch | Primary amine (-NH₂)[4][8] |

| 3100 - 3000 | Weak to Medium | C-H stretch | Imidazole ring |

| 2960 - 2850 | Strong | C-H stretch | Aliphatic (tert-butyl, -CH₂-, -CH-) |

| 1650 - 1580 | Medium | N-H bend | Primary amine (-NH₂)[8] |

| ~1500 and ~1450 | Medium | C=C and C=N stretch | Imidazole ring[9] |

| 1365 | Strong | C-H bend (umbrella) | tert-butyl group |

| 1250 - 1020 | Medium to Weak | C-N stretch | Aliphatic amine[8] |

| 910 - 665 | Broad, Strong | N-H wag | Primary amine (-NH₂)[8] |

IR Spectroscopy Experimental Protocol

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the compound is a solid, a small amount can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum. The instrument will automatically subtract the background.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

-

Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (three), so the molecular ion peak (M⁺) is expected at an odd m/z value.[10][11]

-

Molecular Ion (M⁺): The predicted molecular ion peak will be at m/z = 167.

-

[M+H]⁺: In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule is often observed at m/z = 168.

Predicted Fragmentation Pattern

The primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[11][12]

-

α-Cleavage (Path A): Cleavage of the bond between the CH(NH₂) and the C(CH₃)₃ groups would result in the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a resonance-stabilized cation at m/z = 110 .

-

α-Cleavage (Path B): Cleavage of the bond between the CH(NH₂) and the CH₂-imidazole groups would result in the loss of an imidazolylmethyl radical (•CH₂-C₃H₃N₂) and the formation of a cation at m/z = 86 .

-

Loss of the Imidazole Ring: Another possible fragmentation is the cleavage of the C-N bond connecting the aliphatic chain to the imidazole ring, which could lead to a fragment corresponding to the protonated imidazole at m/z = 69 .

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Mass Spectrometry Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) are common methods. ESI is a soft ionization technique that often keeps the molecular ion intact, while EI can lead to more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or coupled with a chromatography system like GC-MS or LC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can more confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data. This document serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the unambiguous structural elucidation of this and related molecules.

References

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

-

MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry of Amines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

A Technical Guide to the Target Deconvolution of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Abstract

The identification of precise molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. This guide outlines a comprehensive, multi-pronged strategy for the target deconvolution of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, a novel chemical entity (NCE) with therapeutic potential. Lacking prior characterization, a systematic approach is essential. This document details a strategic workflow commencing with in silico hypothesis generation based on structural informatics, followed by parallel, unbiased biochemical and cell-based screening methodologies to identify candidate protein interactors. We provide detailed, field-tested protocols for affinity chromatography-mass spectrometry, Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 genetic screening. The guide culminates in a robust validation framework to confirm target engagement and elucidate the mechanism of action, ensuring a high degree of scientific rigor and confidence in candidate targets.

Introduction: The Target Identification Imperative

The journey from a bioactive small molecule to a clinically approved drug is contingent upon a thorough understanding of its mechanism of action (MoA), which begins with identifying its direct molecular target(s). Phenotypic screening can reveal promising compounds, but without knowledge of the specific protein or pathway being modulated, optimization and safety profiling are severely hampered. The subject of this guide, this compound, is an NCE for which no public data on biological activity exists. Therefore, this document serves as a strategic blueprint for its complete target deconvolution.

The proposed strategy integrates computational, biochemical, and cellular approaches to create a self-validating system.[1][2][3] By pursuing multiple orthogonal lines of inquiry, we mitigate the risk of method-specific artifacts and build a stronger, evidence-based case for a given target.

Structural Analysis and Hypothesis Generation

A molecule's structure dictates its function. A rigorous analysis of the chemical motifs within this compound allows for the generation of initial, plausible hypotheses regarding its target class.

-

Imidazole Ring: This five-membered heterocycle is a ubiquitous pharmacophore found in a wide array of approved drugs.[4][5][6] Its electron-rich nature and ability to coordinate with metal ions or act as a hydrogen bond acceptor/donor make it a privileged scaffold for interacting with various enzymes and receptors.[7] Notable target classes include:

-

Kinases: Many kinase inhibitors, particularly p38 MAP kinase inhibitors, incorporate a substituted imidazole scaffold that competes for the ATP-binding pocket.[8][9][10][11]

-

Cytochrome P450 Enzymes: The nitrogen atom in the imidazole ring can coordinate with the heme iron of CYP enzymes. This is the primary mechanism for azole antifungals, which inhibit lanosterol 14-alpha-demethylase (a CYP enzyme, CYP51).[12][13][14][15]

-

G-Protein Coupled Receptors (GPCRs): Histamine, an endogenous signaling molecule, is an imidazole derivative, and many antihistamines target H1/H2 receptors.

-

-

Primary Amine & Bulky Aliphatic Group: The primary amine at the 2-position, adjacent to a sterically bulky tert-butyl group, suggests potential for specific ionic and hydrophobic interactions within a well-defined binding pocket. This combination could confer selectivity and potency.

Based on this analysis, our primary hypothesized target classes are kinases and cytochrome P450 enzymes .

A Multi-Pronged Strategy for Unbiased Target Identification

To move from hypothesis to empirical evidence, we will deploy a parallel workflow combining computational, biochemical, and genetic methods. This ensures an unbiased search for targets beyond our initial hypotheses.

Computational Approaches: Refining Hypotheses

In silico methods provide a rapid, cost-effective way to screen vast biological target space and prioritize experimental work.[16]

Reverse Docking: This technique inverts the typical docking paradigm. Instead of screening many compounds against one target, the NCE is docked against a large database of proteins with known 3D structures (e.g., the Protein Data Bank).[17][18][19][20] Proteins are then ranked by their predicted binding affinity, generating a list of potential targets.[17][18] This approach is particularly useful for identifying unexpected "off-targets."

Biochemical Methods: Capturing Direct Binders

These methods aim to physically isolate the target protein based on its direct interaction with the compound.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful "fishing" experiment.[21] The NCE is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate.[22][23][24] Proteins that bind to the compound are retained, while non-binders are washed away. The captured proteins are then eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3.2.1: Photo-Affinity Chromatography-Mass Spectrometry

Causality: To overcome challenges with non-covalent interactions washing off, a photo-affinity probe is synthesized. This probe includes the parent compound, a photoreactive group (e.g., benzophenone), and a purification tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the nearest protein, permanently locking the target to the probe.[25]

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a benzophenone moiety and a terminal biotin tag via a flexible linker. Purity must be >95% as confirmed by LC-MS and NMR.

-

Lysate Preparation: Culture a relevant cell line (e.g., HepG2 for metabolism studies, a cancer cell line for oncology) to ~80% confluency. Harvest cells, wash with PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

-

Affinity Pulldown:

-

Incubate 1-2 mg of cell lysate with 10-50 µM of the photo-affinity probe for 1 hour at 4°C in the dark.

-

Negative Control: Run a parallel experiment with excess free (non-biotinylated) parent compound to competitively block specific binding sites.

-

Transfer the mixture to a petri dish on ice and irradiate with 365 nm UV light for 20-30 minutes to induce crosslinking.

-

Add streptavidin-coated magnetic beads and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

-

-

Washing and Elution:

-

Wash the beads extensively (5 times) with lysis buffer containing decreasing concentrations of detergent to remove non-specific binders.

-

Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

-

-

Identification:

-

Separate the eluted proteins on a 1D SDS-PAGE gel. Visualize with silver or Coomassie staining.

-

Excise bands that are present in the experimental lane but absent or significantly reduced in the competitive control lane.

-

Submit excised bands for in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.

-

Cell-Based Methods: Probing Function in a Native Context

These approaches measure the compound's effect in a living system, providing functional context and identifying targets based on physiological response.

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[26][27] By heating intact cells or lysates to various temperatures, one can measure the amount of soluble (non-denatured) protein remaining. A shift in the melting curve of a specific protein in the presence of the compound is direct evidence of target engagement.[28][29] When coupled with mass spectrometry (Thermal Proteome Profiling), this can be performed on a proteome-wide scale.[30]

CRISPR-Cas9 Genetic Screening: This revolutionary technology allows for the systematic knockout of every gene in the genome to identify those that are essential for a drug's activity.[31][32][33][34] The rationale is simple: if a compound kills cells by inhibiting a specific target protein, then cells in which the gene for that target has already been knocked out should be resistant to the compound.

Protocol 3.3.1: CRISPR-Cas9 Loss-of-Function Screen for Drug Resistance

Causality: By treating a pooled library of cells, each with a different gene knocked out, with a cytotoxic concentration of the NCE, we can select for cells that survive. Sequencing the guide RNAs (gRNAs) enriched in the surviving population identifies the genes whose loss confers resistance, pointing directly to the drug's target or essential pathway members.[35]

-

Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin) to establish the pooled knockout library.

-

Drug Treatment:

-

Determine the IC80-IC90 concentration of this compound in the parental Cas9 cell line.

-

Split the library population into two arms: a treatment group and a vehicle control (e.g., DMSO) group. Maintain sufficient cell numbers to ensure >500x representation of each sgRNA in the library.

-

Treat the cells for a duration equivalent to 8-10 population doublings.

-

-

Genomic DNA Extraction and Sequencing: Harvest cells from both arms, extract genomic DNA, and amplify the sgRNA-encoding regions using PCR. Subject the amplicons to next-generation sequencing.

-

Data Analysis: Align sequencing reads to the sgRNA library reference. For each sgRNA, calculate the log2 fold change in abundance between the treated and control samples. Genes whose sgRNAs are significantly enriched in the treated population are considered resistance hits and potential targets.

Hit Prioritization and Target Validation

Data from all three arms of the strategy must be integrated to generate a high-confidence list of candidate targets. A protein identified by both AC-MS and as a resistance hit in a CRISPR screen, for example, becomes a top-tier candidate.

Table 1: Comparison of Primary Target ID Methods

| Method | Principle | Advantages | Limitations |

| AC-MS | Physical capture of binding partners | Unbiased, identifies direct interactors | Requires chemical synthesis; can miss weak or transient interactions |

| CETSA-MS | Ligand-induced thermal stabilization | Measures engagement in live cells, no modification needed | May not work for all targets; membrane proteins are challenging |

| CRISPR Screen | Genetic perturbation confers resistance | Functional readout, identifies essential pathway members | Indirect; requires a cytotoxic or cytostatic phenotype |

Once prioritized, candidates must undergo rigorous validation.

-

Confirming Direct Engagement:

-

Orthogonal CETSA: Perform a targeted CETSA (using Western Blot) on the top candidate protein to confirm the thermal shift observed in the proteomic screen.[27]

-

Biophysical Assays: Use purified recombinant protein of the candidate target and the NCE in label-free assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD) and kinetics.

-

-

Genetic Validation:

-

Use siRNA or individual CRISPR-Cas9 knockout of the candidate target gene. If loss of the protein recapitulates the drug's phenotype or confers resistance, this provides strong evidence that it is the correct target.

-

If, for example, the p38α MAP kinase (MAPK14) is identified as a top hit, a validation cascade would ensue.

Conclusion

The deconvolution of therapeutic targets for a novel chemical entity like this compound requires a disciplined, multi-faceted, and unbiased approach. The strategy outlined in this guide—combining predictive computational analysis with direct biochemical capture and functional genetic screening—provides a robust framework for identifying and validating targets with high confidence. By rigorously applying these methodologies, research teams can efficiently elucidate the mechanism of action, accelerate lead optimization, and significantly increase the probability of advancing a promising compound toward clinical development.

References

-

Zhang, D., Li, S., Wang, T., & Zhang, W. (2020). A Review of Recent Advances and Research on Drug Target Identification Methods. IEEE Access, 8, 33175-33187. Available from: [Link]

-

An, F., & Yu, G. (2018). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Medicinal Chemistry Research, 27(4), 1143-1151. Available from: [Link]

-

Lin, X., et al. (2022). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics, 12(1), 433-457. Available from: [Link]

-

Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. Available from: [Link]

-

Zhang, D., et al. (2020). A Review of Recent Advances and Research on Drug Target Identification Methods. IEEE Access. Available from: [Link]

-

Lin, X., et al. (2022). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics. Available from: [Link]

-

Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1997-2016. Available from: [Link]

-

Bentham Science Publishers. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry. Available from: [Link]

-

Shiraishi, A., & Morishita, D. (2018). CRISPR/Cas9 library screening for drug target discovery. Journal of Human Genetics, 63(2), 179-186. Available from: [Link]

-

Xia, Z., et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. JPET, 382(3), 136-146. Available from: [Link]

-

Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661-667. Available from: [Link]

-

Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Science, 334(6057), 805-809. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3149. Available from: [Link]

-

Anjum, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18781-18794. Available from: [Link]

-

Lin, X., et al. (2022). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Theranostics. Available from: [Link]

-

Shangguan, Z. (2021). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Journal of Physics: Conference Series, 1893, 012013. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved from: [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

-

Huang, H., et al. (2018). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry, 6, 219. Available from: [Link]

-

Radusky, L. G., et al. (2022). From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale. Frontiers in Molecular Biosciences, 9, 999318. Available from: [Link]

-

Velasco-Velázquez, M. A., & Salinas-Jazmín, G. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2174, 31-43. Available from: [Link]

-

Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4561. Available from: [Link]

-

Nordlund, P. Lab. (n.d.). CETSA. Retrieved from: [Link]

-

Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Available from: [Link]

-

Friman, T., et al. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848. Available from: [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

-

Xu, X., Huang, M., & Zou, X. (2018). Docking-based inverse virtual screening: methods, applications, and challenges. Briefings in Bioinformatics, 19(6), 1347-1361. Available from: [Link]

-

Parker, J. E., et al. (2021). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 7(5), 393. Available from: [Link]

-

Gibbons, G. F., Pullinger, C. R., & Mitropoulos, K. A. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Biochemical journal, 183(2), 309–315. Available from: [Link]

-

Velasco-Velázquez, M. A., & Salinas-Jazmín, G. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology. Available from: [Link]

-

Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available from: [Link]

-

Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Semantic Scholar. Available from: [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from: [Link]

-

Wang, Y., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 149-166. Available from: [Link]

-

Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved from: [Link]

-

Quezia, B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC, 9(35). Available from: [Link]

-

Wikipedia. (n.d.). Sterol 14-demethylase. Retrieved from: [Link]

-

Liu, Y., et al. (2020). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 92(1), 1031-1038. Available from: [Link]

-